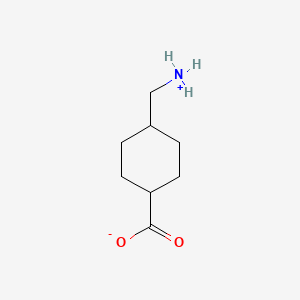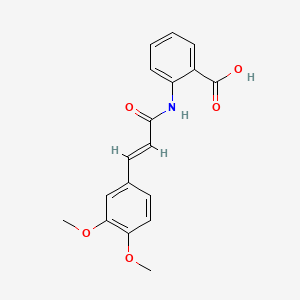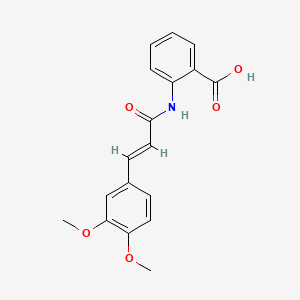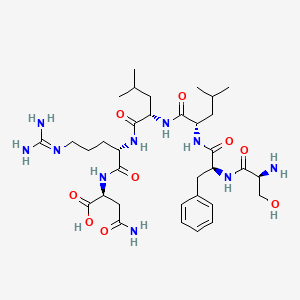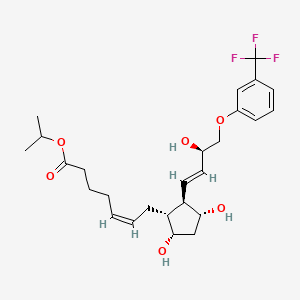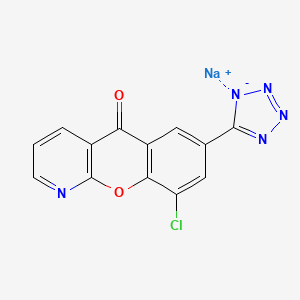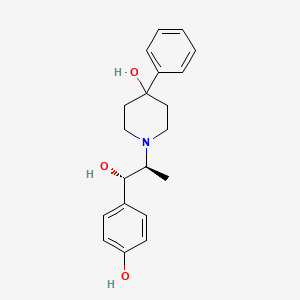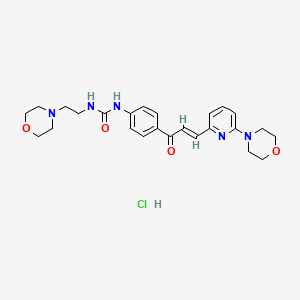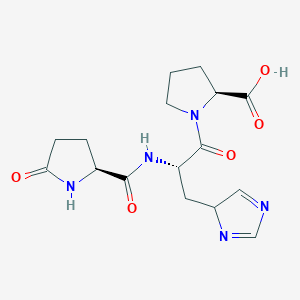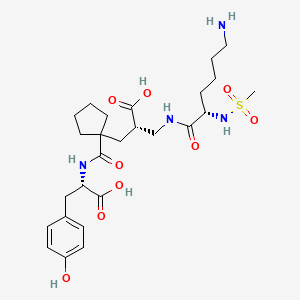
Sampatrilat
Übersicht
Beschreibung
Sampatrilat ist ein neuartiger Vasopeptidase-Inhibitor, der sich als vielversprechend für die Behandlung von Herz-Kreislauf-Erkrankungen, insbesondere chronischer Herzinsuffizienz, erwiesen hat. Es wirkt, indem es sowohl das Angiotensin-Converting-Enzym als auch die neutrale Endopeptidase hemmt, die Schlüsselenzyme bei der Blutdruckregulation und der Herzumbildung sind .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen AusgangsstoffenDie Reaktionsbedingungen umfassen typischerweise die Verwendung von Schutzgruppen, um selektive Reaktionen an bestimmten Stellen des Moleküls sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Modellverbindung zur Untersuchung der Enzyminhibition und der Entwicklung dualer Inhibitoren.
Biologie: Es wird verwendet, um die physiologischen Rollen des Angiotensin-Converting-Enzyms und der neutralen Endopeptidase zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es gleichzeitig das Angiotensin-Converting-Enzym und die neutrale Endopeptidase hemmt. Diese duale Inhibition führt zu erhöhten Spiegeln von vasodilatatorischen Peptiden und zu verringerten Spiegeln von vasokonstriktiven Peptiden, was zu einer verbesserten Blutdruckregulation und Herzfunktion führt. Die molekularen Ziele umfassen die aktiven Zentren beider Enzyme, an die this compound bindet und deren katalytische Aktivität verhindert .
Wirkmechanismus
Sampatrilat exerts its effects by simultaneously inhibiting angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to increased levels of vasodilatory peptides and decreased levels of vasoconstrictive peptides, resulting in improved blood pressure regulation and cardiac function. The molecular targets include the active sites of both enzymes, where this compound binds and prevents their catalytic activity .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sampatrilat involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and yield of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Sampatrilat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen an this compound modifizieren, was möglicherweise seine inhibitorische Aktivität verändert.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter funktioneller Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um selektive Reaktionen sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind typischerweise modifizierte Versionen von this compound mit veränderten funktionellen Gruppen. Diese Modifikationen können seine inhibitorische Aktivität oder Stabilität verbessern und es als therapeutisches Mittel effektiver machen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Omapatrilat: Ein weiterer Vasopeptidase-Inhibitor mit ähnlicher dualer inhibitorischer Aktivität.
Enalaprilat: Ein Angiotensin-Converting-Enzym-Inhibitor, dem jedoch die neutrale Endopeptidase-Inhibition fehlt.
Captopril: Ein weiterer Angiotensin-Converting-Enzym-Inhibitor mit einem anderen Wirkmechanismus
Einzigartigkeit
Die Einzigartigkeit von Sampatrilat liegt in seiner dualen inhibitorischen Aktivität, die es ermöglicht, gleichzeitig zwei Schlüsselenzyme zu bekämpfen, die an der Herz-Kreislauf-Regulation beteiligt sind. Diese duale Wirkung bietet einen umfassenderen Ansatz zur Behandlung von Erkrankungen wie chronischer Herzinsuffizienz und Bluthochdruck im Vergleich zu Einzelemenzym-Inhibitoren .
Eigenschaften
IUPAC Name |
(2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N4O9S/c1-40(38,39)30-20(6-2-5-13-27)22(32)28-16-18(23(33)34)15-26(11-3-4-12-26)25(37)29-21(24(35)36)14-17-7-9-19(31)10-8-17/h7-10,18,20-21,30-31H,2-6,11-16,27H2,1H3,(H,28,32)(H,29,37)(H,33,34)(H,35,36)/t18-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUDGHQMOAHMMF-JBACZVJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(CCCCN)C(=O)NCC(CC1(CCCC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H](CCCCN)C(=O)NC[C@H](CC1(CCCC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N4O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057877 | |
| Record name | Sampatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129981-36-8 | |
| Record name | Sampatrilat | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129981-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sampatrilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129981368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sampatrilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SAMPATRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7O29949TG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile](/img/structure/B1681351.png)

